2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTKSAQSIPOTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the benzamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction. The benzamide core reacts with furan-2-ylmethylamine under mild conditions to form the desired product.
Addition of the Tetrahydro-2H-pyran-4-yl Group: The final step involves the addition of the tetrahydro-2H-pyran-4-yl group. This can be achieved through a reductive amination reaction, where the benzamide intermediate reacts with tetrahydro-2H-pyran-4-ylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, resulting in the formation of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Structure
The chemical structure of 2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide can be described as follows:
- Chlorine atom : Positioned at the 2nd position of the benzamide ring.
- Furan moiety : Attached via a methylene bridge, contributing to its unique reactivity and biological activity.
- Oxan ring : A part of the amide structure, enhancing its solubility and bioavailability.
Inhibition of ATAD2
Recent studies have highlighted the role of furan derivatives, including this compound, as inhibitors of ATAD2 , a protein implicated in various cancers. The compound's ability to inhibit ATAD2 suggests potential applications in cancer therapy by disrupting the function of this protein, thereby hindering tumor growth and proliferation .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The introduction of furan and oxan rings may enhance the compound's interaction with microbial membranes or enzymes, leading to increased efficacy against bacterial strains. This aspect is crucial for developing new antibiotics amid rising resistance issues .
Neurological Studies
Given the structural similarities to known neuroactive compounds, there is potential for exploring the effects of this compound on neurological pathways. Initial studies could focus on its interaction with neurotransmitter systems or neuroprotective properties .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | ATAD2 Inhibition | |
| Similar Furan Derivatives | Antimicrobial | |
| Related Benzamide Compounds | Neuroactive Potential |
Table 2: Synthesis Pathways
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Chlorination | Electrophilic Substitution | Chlorine gas, UV light |
| Furan Formation | Cyclization | Furan derivatives, acid catalyst |
| Amide Coupling | Condensation | Coupling agents (e.g., EDC), solvent |
Case Study 1: ATAD2 Inhibition
In a study examining various furan derivatives, it was found that this compound exhibited significant inhibitory activity against ATAD2. The mechanism involved competitive inhibition at the ATP-binding site, suggesting a promising avenue for further drug development targeting this pathway in oncological therapies .
Case Study 2: Antimicrobial Properties
A series of tests conducted on structurally similar compounds revealed that modifications to the furan ring significantly impacted antimicrobial efficacy. The presence of the oxan moiety was found to enhance membrane permeability in Gram-negative bacteria, indicating that further exploration into structure-activity relationships could yield potent new antibiotics .
Mechanism of Action
The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Implications
Chloro Position :
- 2-Chloro substitution (target compound, BAY-460) is associated with better steric compatibility in enzyme active sites compared to 4-chloro analogs (LMM11, V021-6920) .
Furan Role :
Heterocyclic Additions :
- Oxadiazole (LMM11) improves metabolic stability, while piperazine (V021-6920) increases aqueous solubility .
Pharmacokinetics :
- Bulky substituents like tetrahydropyran (target compound) may prolong half-life by reducing CYP450 metabolism.
Biological Activity
2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{14}ClN_{3}O_{3}
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes and receptors. In particular, derivatives containing furan and benzamide moieties have shown promise as inhibitors of the ATAD2 protein, which is implicated in various cancers . The interaction with ATAD2 suggests a potential role in cancer therapy.
Inhibition of Enzymatic Activity
Several studies have evaluated the inhibitory effects of furan derivatives on key enzymes. For instance, compounds with furan groups have demonstrated significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. One study reported IC50 values as low as 0.0433 µM for certain furan derivatives, indicating potent inhibition compared to standard controls like kojic acid .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| Furan derivative 8 (similar structure) | 0.0433 | Mixed |
| Kojic Acid | 19.97 | Competitive |
Cytotoxicity and Cell Viability
In vitro studies assessing the cytotoxic effects on various cell lines have shown that certain furan derivatives exhibit low cytotoxicity at concentrations up to 20 µM. This suggests a favorable safety profile for further development . The compound's effect on cell viability was assessed using assays such as the Ez-Cytox method.
Case Study: Anti-Cancer Activity
A notable study focused on the anti-cancer properties of furan derivatives similar to this compound. These compounds were screened for their ability to inhibit tumor growth in various cancer cell lines. The results indicated that specific modifications to the furan ring significantly enhanced anti-cancer activity, potentially through apoptosis induction and cell cycle arrest mechanisms .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins. For example, docking simulations revealed that certain furan derivatives could effectively bind to the active sites of enzymes like tyrosinase and ATAD2, supporting their role as potential inhibitors .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
Benzamide Core Formation : React 2-chlorobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with a secondary amine (e.g., oxan-4-amine) in dichloromethane (DCM) under inert conditions.
N-Alkylation : Introduce the furan-2-ylmethyl group via nucleophilic substitution using furfuryl bromide and a base like potassium carbonate (K₂CO₃) in DMF at 60–80°C .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Use anhydrous solvents to prevent hydrolysis of the acid chloride.
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, oxane ring protons at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₉ClNO₃: 332.1052).
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) resolve stereochemical ambiguities in this compound?
Answer:
- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refines bond lengths, angles, and torsional angles to confirm the oxane ring conformation and furan orientation .
- Twinning Analysis : Use SHELXD to address twinning in crystals, which is common in flexible heterocyclic systems .
- Validation Tools : Cross-check with PLATON or Mercury to validate hydrogen bonding and π-π stacking interactions .
Advanced: How should researchers address contradictory bioactivity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
Answer:
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and verify compound stability in assay buffers .
- Orthogonal Assays : Validate enzyme inhibition results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding .
- Solubility Checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in cellular assays .
Basic: What biological targets or pathways are commonly associated with this benzamide derivative?
Answer:
- Kinase Inhibition : Structural analogs show activity against protein kinases (e.g., MAPK, EGFR) due to the benzamide core’s ATP-binding site mimicry .
- GPCR Modulation : The oxane and furan moieties may interact with G-protein-coupled receptors (e.g., serotonin receptors) .
- Anticancer Activity : Preliminary studies on similar compounds indicate apoptosis induction via caspase-3 activation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent Variation : Synthesize analogs with halogen (Br, F) or methoxy substitutions on the benzamide ring to assess electronic effects .
- Steric Modifications : Replace oxane-4-yl with piperidine or tetrahydropyran to evaluate conformational flexibility .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Basic: What solvent systems are optimal for in vitro assays to ensure compound stability?
Answer:
- Stock Solutions : Use DMSO (≤0.1% final concentration) for solubility; avoid aqueous buffers with extreme pH to prevent hydrolysis.
- Long-Term Storage : Store at –20°C under nitrogen to prevent oxidation of the furan ring .
Advanced: How can researchers investigate unexpected byproducts formed during synthesis (e.g., oxidation of the furan ring)?
Answer:
- LC-MS/MS Analysis : Identify byproducts via fragmentation patterns (e.g., m/z 348.1 for furan-2,3-dione derivatives) .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation during oxidation .
- Computational Studies : Simulate reaction pathways using Gaussian or ORCA to predict side reactions .
Basic: What are the documented in vitro pharmacological profiles of this compound?
Answer:
- Antiproliferative Activity : IC₅₀ values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Anti-inflammatory Effects : Inhibits COX-2 (60% at 20 µM) in LPS-stimulated macrophages .
Advanced: How can discrepancies between computational binding predictions and experimental results be resolved?
Answer:
- Force Field Calibration : Use QM/MM hybrid methods (e.g., AMBER) to refine ligand-protein interactions .
- Mutagenesis Studies : Validate docking poses by mutating key residues (e.g., Lys72 in kinase targets) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and entropy contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
